N-phenethylspiro[chroman-2,4'-piperidine]-1'-carboxamide
Description
N-Phenethylspiro[chroman-2,4'-piperidine]-1'-carboxamide is a spirocyclic compound featuring a chroman ring fused to a piperidine moiety, with a phenethyl-substituted carboxamide group at the 1'-position. The spirocyclic design enhances conformational rigidity, which may improve binding specificity and metabolic stability compared to non-cyclic analogs .
Properties
IUPAC Name |
N-(2-phenylethyl)spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-21(23-15-11-18-6-2-1-3-7-18)24-16-13-22(14-17-24)12-10-19-8-4-5-9-20(19)26-22/h1-9H,10-17H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYORABKWMSXNQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)NCCC3=CC=CC=C3)OC4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethylspiro[chroman-2,4’-piperidine]-1’-carboxamide typically involves a multi-step process. One common approach is the condensation of a chromanone derivative with a piperidine derivative under acidic or basic conditions, followed by cyclization to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and scalability. Techniques such as microwave-assisted synthesis and the use of high-throughput screening can also be employed to optimize reaction conditions and improve overall yield .
Chemical Reactions Analysis
Types of Reactions
N-phenethylspiro[chroman-2,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: This reaction can be used to remove oxygen-containing groups or to reduce double bonds within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It has been investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-phenethylspiro[chroman-2,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Conformational Differences
Key Compounds:
4-Cyano-N-ethylspiro[chromene-2,4'-piperidine]-1'-carboxamide ()
Spiro[chroman-2,4'-piperidin]-4-one derivatives ()
Piperidyl carboxamides/thiocarboxamides ()
Table 1: Substituent and Conformational Analysis
- Phenethyl vs. In contrast, the ethyl-cyano analog () exhibits stronger hydrogen bonding via the cyano group, influencing crystal packing and solubility .
- Piperidine Conformation : Chair conformations dominate in spiro-piperidine analogs, as seen in X-ray studies (). Dihedral angles between the piperidine and chroman rings vary significantly (7.9°–78.2°), suggesting flexibility in spiro junction geometry .
Pharmacological and Physicochemical Properties
Target Engagement and Selectivity
- Enzyme Inhibition : Spirocyclic carboxamides are explored as acetyl-CoA carboxylase (ACC) inhibitors () and WNT pathway blockers (). The phenethyl group may enhance binding to hydrophobic enzyme pockets.
- Selectivity : Piperidine carboxamides with spiro scaffolds show reduced off-target effects compared to linear analogs, as seen in WNT inhibitors lacking transporter-mediated efflux ().
Biological Activity
N-phenethylspiro[chroman-2,4'-piperidine]-1'-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses based on recent research findings.
Chemical Structure and Synthesis
The compound features a unique spirocyclic structure that combines a chroman ring with a piperidine moiety. This structural configuration is significant as it influences the compound's biological interactions and activity. Recent studies have synthesized various derivatives of this compound to optimize its pharmacological properties.
This compound has been identified as a transient receptor potential melastatin 8 (TRPM8) channel blocker . This action is crucial for its effectiveness in managing neuropathic pain, as TRPM8 channels are implicated in pain sensation pathways. The compound's potency was demonstrated in a study where the (R)-(-)-10e isomer exhibited an IC50 value of 8.9 nM, indicating strong inhibitory effects on TRPM8 channels .
2. Pharmacological Properties
The pharmacological evaluation of this compound revealed its efficacy in various models:
- Neuropathic Pain Models : The compound showed significant effectiveness in rodent models of neuropathic pain, suggesting its potential as an analgesic .
- G-protein-coupled Receptors : Other derivatives have been identified as agonists for GPR119, which may have implications for metabolic disorders such as type 2 diabetes .
1. In Vitro Studies
In vitro evaluations have shown that modifications to the aryl groups significantly affect the biological activity of this compound derivatives. For instance, studies indicated that 4-hydroxy derivatives displayed enhanced potency compared to their counterparts without such substitutions .
2. In Vivo Efficacy
In vivo studies using Sprague-Dawley rats demonstrated that oral administration of certain derivatives resulted in favorable pharmacokinetic profiles and significant analgesic effects . Furthermore, the compound's ability to modulate glucose levels was observed in glucose-tolerance tests conducted on mice, indicating potential applications in metabolic disease management .
Comparative Analysis of Related Compounds
| Compound Name | IC50 (nM) | Activity | Notes |
|---|---|---|---|
| (R)-(-)-10e | 8.9 | TRPM8 Inhibition | Effective in neuropathic pain models |
| (R)-29 | 54 | GPR119 Agonist | Reduces glucose excursion in vivo |
| LAS-251 | ~0.7 | Neuroprotective | High predicted activity against CNS diseases |
Potential Therapeutic Applications
The biological activities exhibited by this compound suggest several therapeutic avenues:
- Pain Management : As a TRPM8 blocker, it holds promise for treating neuropathic pain.
- Metabolic Disorders : Its role as a GPR119 agonist indicates potential for developing treatments for type 2 diabetes.
- Neuroprotection : The ability to inhibit neurotransmitter uptake suggests applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
